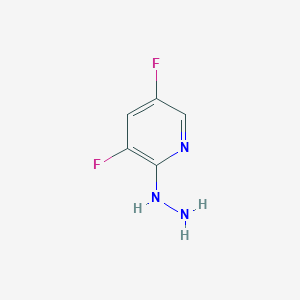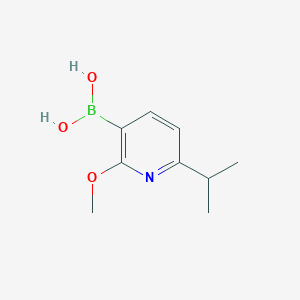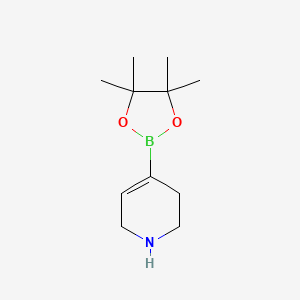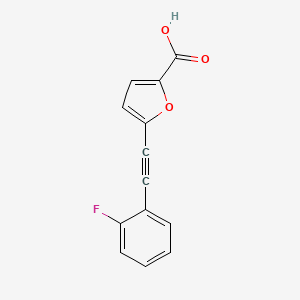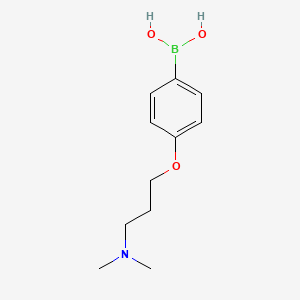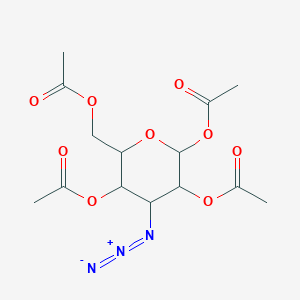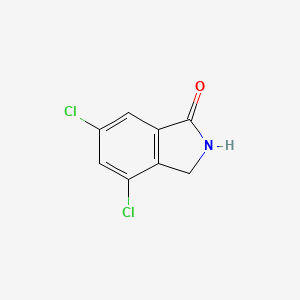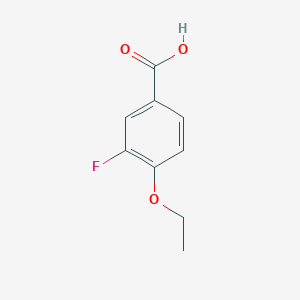
6-(3-(Trifluoromethyl)phenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that has been studied for its potential pharmacological applications. It is a derivative of nicotinic acid, which is known for its role as a precursor to the coenzyme NAD+/NADP+ and has been used in the treatment of dyslipidemia. The trifluoromethyl group attached to the phenyl ring at the 6-position of the nicotinic acid is of particular interest due to its potential to enhance biological activity and metabolic stability .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which are structurally related to 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, involves the formation of the pyridine ring. These compounds are synthesized from simple fluorinated precursors and serve as key intermediates in the production of certain pharmacologically active molecules, such as COMT inhibitors .
Molecular Structure Analysis
The molecular structure of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6-position with a phenyl group that carries a trifluoromethyl group. This structural feature is crucial for the compound's interaction with biological targets, such as enzymes. The carboxylic acid group on the pyridine ring is essential for binding to certain enzymes via coordinate bond formation with metal ions in the active site .
Chemical Reactions Analysis
The chemical reactivity of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is influenced by its functional groups. The carboxylic acid group can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the trifluoromethyl group can affect the electronic properties of the molecule, potentially leading to unique reactivity patterns. However, specific chemical reactions involving this compound have not been detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid can be inferred from related compounds. For instance, an analytical method using UPLC has been described for a similar compound, 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, which exhibits good linearity in a certain concentration range and has been quantified with high precision and recovery. This suggests that 6-(3-(Trifluoromethyl)phenyl)nicotinic acid may also be amenable to high-resolution analytical techniques, which could be useful for its quantification and quality control in a research or pharmaceutical setting .
科学的研究の応用
Lipid Profile Modulation and Cardiovascular Disease Prevention
6-(3-(Trifluoromethyl)phenyl)nicotinic acid, commonly referred to as nicotinic acid or niacin, plays a significant role in managing lipid profiles and preventing cardiovascular diseases. Research highlights its potent ability to lower LDL and VLDL cholesterol while increasing HDL cholesterol. This balance is particularly crucial in reducing the risk of coronary heart disease. The identification of the G-protein-coupled receptor 109A as a receptor for nicotinic acid underscores its mechanism of action in lipid modulation. Furthermore, emerging evidence suggests nicotinic acid's role extends beyond lipid modulation, revealing anti-inflammatory properties that contribute to its atheroprotective effects. These multifaceted benefits position nicotinic acid as a potential routine treatment in atherosclerosis management, pending the outcomes of ongoing clinical trials and further research into its pleiotropic effects (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
The realm of oncology has also witnessed the potential of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, particularly in the synthesis and investigation of anticancer drugs. Derivatives of nicotinic acid have shown remarkable biological properties, making them significant targets in anticancer research. The nitrogen-containing compounds, including nicotinic acid, exhibit superior effects compared to non-nitrogen-containing counterparts, paving the way for the development of efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Photoaffinity Labeling in Structural Biology
6-(3-(Trifluoromethyl)phenyl)nicotinic acid contributes to the field of structural biology through photoaffinity labeling. This technique, essential for understanding biological systems' organization, utilizes photoreactive groups like 3-(trifluoromethyl)-3-phenyldiazirine. It plays a crucial role in investigating drug targets, transport processes, and the interaction dynamics of various receptors with ligands. The applications of photoaffinity labeling extend to studying biological membranes, nucleotide probes in replicative and transcriptional complexes, and the detection of carbohydrate-binding proteins. This technique, combined with modern analytical methods, remains pivotal in structural biology studies (Vodovozova, 2007).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
将来の方向性
特性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAPSEYKVPULKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612059 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Trifluoromethyl)phenyl)nicotinic acid | |
CAS RN |
887976-13-8 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


